molecular formula C10H14ClNO2 B186742 2-Chloro-4-(diethoxymethyl)pyridine CAS No. 118287-89-1

2-Chloro-4-(diethoxymethyl)pyridine

Cat. No. B186742
M. Wt: 215.67 g/mol
InChI Key: AGCDHXVPOPBLDC-UHFFFAOYSA-N
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Description

2-Chloro-4-(diethoxymethyl)pyridine is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(diethoxymethyl)pyridine consists of a pyridine ring with a chlorine atom and a diethoxymethyl group attached to it . The exact structure can be obtained from the MOL file associated with its CAS number, 118287-89-1 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-(diethoxymethyl)pyridine are not detailed in the search results, it’s known that pyridine compounds can undergo nucleophilic aromatic substitution reactions . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

2-Chloro-4-(diethoxymethyl)pyridine has a boiling point of 102-103 °C (under a pressure of 2 Torr) and a predicted density of 1.132±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 0.02±0.10 .

Safety And Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Similar precautions should be taken when handling 2-Chloro-4-(diethoxymethyl)pyridine.

properties

IUPAC Name

2-chloro-4-(diethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-3-13-10(14-4-2)8-5-6-12-9(11)7-8/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCDHXVPOPBLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=NC=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(diethoxymethyl)pyridine

Synthesis routes and methods

Procedure details

60 g of 2-chloro-4-pyridinecarboxaldehyde and 90 g of ethyl orthoformate were dissolved in 600 ml of ethanol, and 7 g of p-toluenesulfonic acid was added. The mixture was refluxed for 1 hour. After cooling, the reaction solution was concentrated. The concentrate was taken into ethyl acetate, washed with a saturated aqueous solution of sodium hydrogen carbonate and then a saturated aqueous solution of sodium chloride, and dried. The solvent was then evaporated. The residue was distilled under reduced pressure to give 75 g (yield 82%) of 2-chloro-4-diethoxymethylpyridine.
Quantity
60 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

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